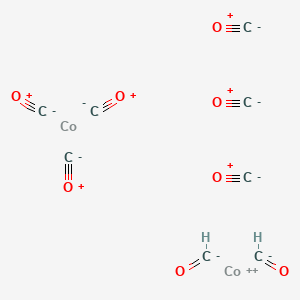
carbon monoxide;cobalt;cobalt(2+);methanone
概要
説明
carbon monoxide;cobalt;cobalt(2+);methanone is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in both academic and industrial research.
準備方法
The synthesis of carbon monoxide;cobalt;cobalt(2+);methanone involves specific synthetic routes and reaction conditions. According to available data, the compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic routes and experimental outcomes are documented in various chemical synthesis databases. Industrial production methods for this compound typically involve large-scale chemical processes that ensure the compound’s purity and yield.
化学反応の分析
carbon monoxide;cobalt;cobalt(2+);methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
科学的研究の応用
carbon monoxide;cobalt;cobalt(2+);methanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic effects and its role in various biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbon monoxide;cobalt;cobalt(2+);methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
類似化合物との比較
carbon monoxide;cobalt;cobalt(2+);methanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups The distinct properties of this compound, such as its reactivity and stability, set it apart from these similar compounds
特性
分子式 |
C8H2Co2O8 |
|---|---|
分子量 |
343.96 g/mol |
IUPAC名 |
carbon monoxide;cobalt;cobalt(2+);methanone |
InChI |
InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |
InChIキー |
BXCQGSQPWPGFIV-UHFFFAOYSA-N |
正規SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















